molecular formula C12H13NOSSe B14544104 3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide CAS No. 61776-27-0

3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide

Cat. No.: B14544104
CAS No.: 61776-27-0
M. Wt: 298.28 g/mol
InChI Key: TVHJDOYRUBXXMF-UHFFFAOYSA-N
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Description

3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide is an organic compound that features a benzoselenophene moiety linked to a propanamide group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide typically involves the following steps:

    Formation of Benzoselenophene: The benzoselenophene core can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of Sulfanyl Group: The benzoselenophene is then reacted with a sulfanyl-containing reagent to introduce the sulfanyl group.

    Formation of Propanamide: Finally, the sulfanyl-benzoselenophene intermediate is reacted with a propanamide derivative to form the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzoselenophene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoselenophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide depends on its specific application. For instance:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Therapeutic Effects: It may target specific molecular pathways involved in disease processes, such as inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    Benzoxazole Derivatives: Share a similar heterocyclic structure but with different heteroatoms.

Uniqueness

3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide is unique due to the presence of the benzoselenophene moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

61776-27-0

Molecular Formula

C12H13NOSSe

Molecular Weight

298.28 g/mol

IUPAC Name

3-(1-benzoselenophen-2-ylmethylsulfanyl)propanamide

InChI

InChI=1S/C12H13NOSSe/c13-12(14)5-6-15-8-10-7-9-3-1-2-4-11(9)16-10/h1-4,7H,5-6,8H2,(H2,13,14)

InChI Key

TVHJDOYRUBXXMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C([Se]2)CSCCC(=O)N

Origin of Product

United States

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